2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
CAS No.: 372120-77-9
Cat. No.: VC2381264
Molecular Formula: C8H5Br2F3
Molecular Weight: 317.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 372120-77-9 |
---|---|
Molecular Formula | C8H5Br2F3 |
Molecular Weight | 317.93 g/mol |
IUPAC Name | 2-bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 |
Standard InChI Key | LILRRORFROBNDB-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CBr)Br)C(F)(F)F |
Canonical SMILES | C1=CC(=C(C=C1CBr)Br)C(F)(F)F |
Introduction
2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms and a trifluoromethyl group. Its molecular formula is C8H5Br2F3, and it has a molecular weight of approximately 317.93 g/mol . This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique chemical properties.
Applications and Research Findings
2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is valuable in various scientific applications due to its reactivity and functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atoms participate in nucleophilic substitution reactions, leading to diverse derivatives beneficial in medicinal chemistry.
Potential Applications
-
Medicinal Chemistry: The compound's unique structure allows it to interact with biological targets, potentially leading to enzyme inhibition or other mechanisms of action.
-
Materials Science: Its halogenated structure influences its physical properties and reactivity, making it suitable for various materials applications.
Analytical Techniques
Characterization of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene involves several analytical techniques:
-
Infrared Spectroscopy (IR): Used to identify functional groups.
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.
Safety and Handling
Handling 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene requires caution due to its hazardous nature. It is classified as a dangerous substance with hazard statements including H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Proper storage under inert conditions and adherence to safety protocols are essential.
Safety Data
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H314 | Causes severe skin burns and eye damage |
UN# | 3265 |
Class | 8 (Corrosive substances) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume